

An In-Depth Technical Guide to the Molecular Geometry of Iodine Tribromide (IBr₃)

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Compound of Interest

Compound Name: Iodine tribromide

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Abstract

Iodine tribromide (IBr₃), an interhalogen compound, presents a fascinating case study in molecular geometry, exhibiting distinct structural arrangements in the gas and solid phases. This technical guide provides a comprehensive analysis of the molecular geometry of IBr₃, grounded in Valence Shell Electron Pair Repulsion (VSEPR) theory and supported by experimental data. We delve into the theoretical framework for predicting its structure, present available quantitative data on bond lengths and angles, and outline the experimental methodologies employed for its characterization. This document serves as a detailed resource for researchers and professionals requiring a thorough understanding of the structural chemistry of this reactive halogen compound.

Introduction

Interhalogen compounds, formed by the combination of different halogen atoms, are of significant interest due to their unique reactivity and structural properties. **Iodine tribromide**, in particular, showcases the predictive power of VSEPR theory and highlights the influence of the physical state on molecular conformation. In the gas phase, IBr₃ exists as a discrete monomeric molecule, while in the solid state, it adopts an ionic lattice structure. A precise understanding of these structural nuances is critical for applications in organic synthesis and as a brominating agent.

VSEPR Theory and the Prediction of IBr₃ Molecular Geometry

The molecular geometry of an isolated **iodine tribromide** molecule can be predicted using the VSEPR model. The process begins with the determination of the Lewis structure.

2.1. Lewis Structure of IBr₃

To draw the Lewis structure, we first count the total number of valence electrons:

- Iodine (I) is in Group 17 and has 7 valence electrons.
- Bromine (Br) is also in Group 17 and has 7 valence electrons.
- Total valence electrons = 7 (from I) + 3 × 7 (from Br) = 28 electrons.[1]

The iodine atom, being the least electronegative, is the central atom. It forms single bonds with the three bromine atoms.[2] The remaining electrons are distributed as lone pairs, first around the terminal bromine atoms to satisfy their octets, and then any remaining electrons are placed on the central iodine atom. This results in the central iodine atom having an expanded octet, with three bonding pairs and two lone pairs of electrons.[3]

2.2. VSEPR Analysis

The VSEPR model for IBr₃ is as follows:

- Central Atom: Iodine (I)
- Number of Bonding Electron Pairs (X): 3
- Number of Lone Electron Pairs (E): 2
- VSEPR Notation: AX₃E₂[3]

This arrangement of five electron pairs around the central iodine atom leads to a trigonal bipyramidal electron geometry.[3] To minimize repulsion, the lone pairs occupy the equatorial positions, which are less sterically hindered than the axial positions. The three bromine atoms

are then placed in the remaining two axial and one equatorial position. This results in a T-shaped molecular geometry.[4][5]

The ideal bond angles in a T-shaped molecule are 90° between the axial and equatorial atoms and 180° between the two axial atoms.[3]

Quantitative Structural Data

While the gas-phase structure of IBr_3 is predicted to be T-shaped, in the solid state, it undergoes a significant structural transformation.

3.1. Solid-State Structure: An Ionic Dimer

Experimental studies, primarily through vibrational spectroscopy (Raman and IR), have revealed that in the solid state, **iodine tribromide** exists as an ionic dimer with the formula $[\text{IBr}_2]^+[\text{IBr}_4]^-$. [6] This arrangement is a result of intermolecular interactions in the crystal lattice.

Unfortunately, a detailed single-crystal X-ray diffraction study providing precise bond lengths and angles for the $[\text{IBr}_2]^+$ and $[\text{IBr}_4]^-$ ions within the IBr_3 crystal lattice is not readily available in the searched literature. However, we can infer the expected geometries of these individual ions based on VSEPR theory.

Ion	VSEPR Notation	Electron Geometry	Molecular Geometry	Predicted Bond Angle(s)
$[\text{IBr}_2]^+$	AX_2E_2	Tetrahedral	Bent	$< 109.5^\circ$
$[\text{IBr}_4]^-$	AX_4E_2	Octahedral	Square Planar	90°

3.2. Spectroscopic Data

Vibrational spectroscopy provides valuable insights into the structure of IBr_3 in the solid state, confirming the presence of the $[\text{IBr}_2]^+$ and $[\text{IBr}_4]^-$ ions. The observed Raman and infrared spectra are a composite of the vibrational modes of these individual ions.[6] Characteristic I-Br stretching and bending modes are observed, though specific peak assignments from the available search results are limited.

Experimental Protocols

The structural characterization of a reactive and potentially unstable compound like **iodine tribromide** requires specific experimental techniques.

4.1. Synthesis of **Iodine Tribromide**

A common method for the synthesis of **iodine tribromide** involves the direct reaction of iodine and bromine.

Objective: To synthesize **iodine tribromide** from its elemental constituents.

Materials:

- Iodine (I₂) crystals
- Liquid bromine (Br₂)
- A suitable inert solvent (e.g., carbon tetrachloride - use with extreme caution due to toxicity)
- Reaction flask
- Stirring apparatus
- Cooling bath

Procedure:

- In a clean, dry reaction flask, dissolve a known quantity of iodine crystals in the inert solvent under constant stirring.
- Cool the reaction mixture in a cooling bath to control the exothermic reaction.
- Slowly add a stoichiometric amount of liquid bromine to the iodine solution with continuous stirring. The reaction is: $I_2 + 3Br_2 \rightarrow 2IBr_3$.
- Maintain the reaction at a low temperature to favor the formation of the product.

- After the addition is complete, allow the reaction to proceed for a specified time to ensure completion.
- The resulting dark brown solution contains **iodine tribromide**. The solid product can be obtained by careful removal of the solvent under reduced pressure.

Safety Precautions: Both iodine and bromine are corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

4.2. Structural Determination by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Objective: To determine the crystal structure, including bond lengths and angles, of solid **iodine tribromide**.

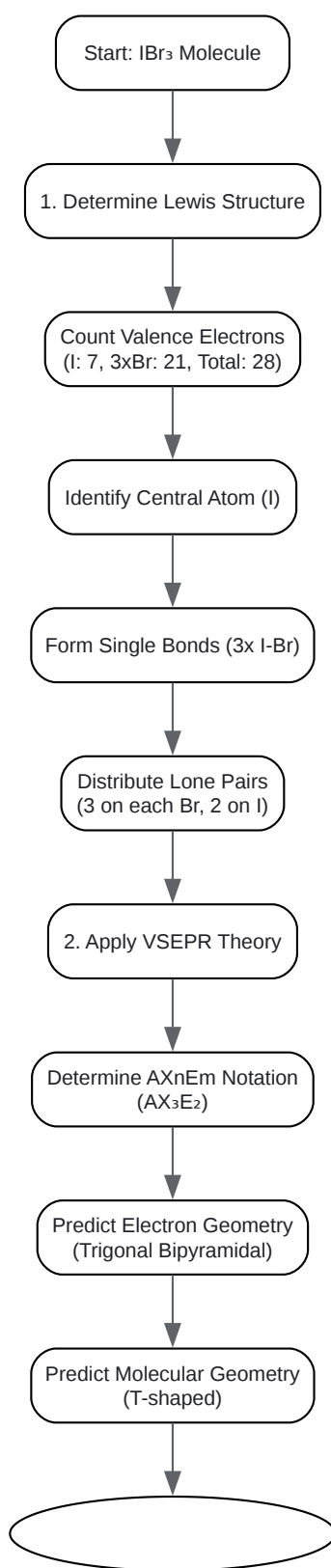
Methodology:

- **Crystal Growth:** High-quality single crystals of IBr_3 are required. This can be achieved by slow evaporation of a saturated solution of IBr_3 in a suitable solvent or by slow cooling of a molten sample. This is often the most challenging step.
- **Crystal Mounting:** A suitable single crystal is selected under a microscope and mounted on a goniometer head.
- **Data Collection:** The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through various angles. The diffracted X-rays are detected, and their intensities and positions are recorded.
- **Structure Solution:** The diffraction data is used to determine the unit cell dimensions and the space group of the crystal. The positions of the atoms within the unit cell are then determined using computational methods.
- **Structure Refinement:** The initial atomic model is refined to best fit the experimental diffraction data, yielding precise bond lengths, bond angles, and other structural parameters.

Visualizations

5.1. VSEPR Prediction of Monomeric IBr_3 Geometry

The logical workflow for determining the molecular geometry of a single IBr_3 molecule using VSEPR theory is illustrated below.

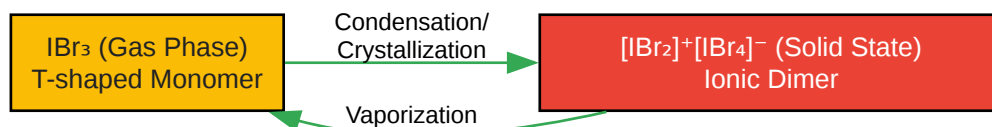


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Caption: VSEPR workflow for IBr₃ molecular geometry.

5.2. Solid-State Dimerization of IBr_3

The relationship between the monomeric gas-phase species and the ionic solid-state form is depicted below.



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Caption: Phase-dependent structures of **iodine tribromide**.

Conclusion

The molecular geometry of **iodine tribromide** is a prime example of the utility of VSEPR theory in predicting molecular shapes and the significant influence of the physical state on chemical structures. While the gas-phase monomer adopts a T-shaped geometry due to the presence of two lone pairs on the central iodine atom, the solid-state structure is characterized by an ionic lattice of $[\text{IBr}_2]^+$ and $[\text{IBr}_4]^-$ ions. Further experimental investigations, particularly high-resolution single-crystal X-ray diffraction studies, would be invaluable in providing precise quantitative data on the bond parameters of this intriguing interhalogen compound. This guide provides a solid theoretical and practical foundation for understanding the structural chemistry of **iodine tribromide**.

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